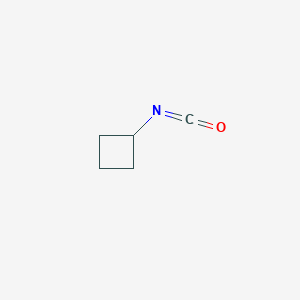
2,5-Dichloro-4-nitropyridine 1-oxide
Overview
Description
2,5-Dichloro-4-nitropyridine 1-oxide: is a heterocyclic compound with the molecular formula C5H2Cl2N2O3 and a molecular weight of 208.987 g/mol It is characterized by the presence of two chlorine atoms, a nitro group, and an N-oxide group attached to a pyridine ring
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2,5-dichloro-4-nitropyridine 1-oxide belongs, are known to interact with various biological targets, depending on their specific substitutions and functional groups .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Nitropyridines are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds or substances that could interact with this compound.
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-4-nitropyridine 1-oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in π-hole interactions, which are crucial for its biochemical activity . These interactions involve the nitro group and the N-oxide group, which can form hydrogen bonds, halogen bonds, and coordination bonds with other biomolecules
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form π-hole interactions allows it to modulate cellular functions by interacting with key biomolecules involved in these processes . For example, it can influence the activity of enzymes and proteins that regulate gene expression and metabolic pathways, thereby affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form specific binding interactions with biomolecules. The compound’s nitro and N-oxide groups are critical for these interactions, allowing it to act as an enzyme inhibitor or activator . These interactions can lead to changes in gene expression and enzyme activity, which are essential for its biochemical effects. The compound’s ability to participate in π-hole interactions further enhances its molecular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of cellular processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biomedical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels The compound’s ability to participate in π-hole interactions allows it to modulate these pathways, influencing overall metabolic activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to form specific binding interactions allows it to be transported to various cellular compartments, where it can exert its biochemical effects. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in biomedical applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can exert its biochemical activity The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus or mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-nitropyridine 1-oxide typically involves the nitration of 2,5-dichloropyridine followed by oxidation. The nitration process introduces a nitro group at the 4-position of the pyridine ring. The oxidation step converts the pyridine to its N-oxide form. The reaction conditions often involve the use of strong acids and oxidizing agents under controlled temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo further oxidation, although this is less common due to the stability of the N-oxide group.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products include derivatives where chlorine atoms are replaced by other functional groups.
Reduction: The major product is 2,5-dichloro-4-aminopyridine 1-oxide.
Oxidation: Further oxidized products are less common but may include over-oxidized derivatives.
Scientific Research Applications
2,5-Dichloro-4-nitropyridine 1-oxide has several applications in scientific research:
Comparison with Similar Compounds
- 2,6-Dichloro-4-nitropyridine
- 4-Amino-2,6-dichloronicotinaldehyde
- 2,6-Dichloro-N,N-dimethylpyridin-4-amine
Comparison: 2,5-Dichloro-4-nitropyridine 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity compared to its analogsFor instance, 2,6-Dichloro-4-nitropyridine lacks the N-oxide group, making it less reactive in certain redox reactions .
Properties
IUPAC Name |
2,5-dichloro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-3-2-8(10)5(7)1-4(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLFCBBWDXLUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C[N+](=C1Cl)[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624366 | |
| Record name | 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-81-1 | |
| Record name | 2,5-Dichloro-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1H-Pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1321901.png)












![3-Chloro-4-[(2-fluorophenyl)methoxy]aniline](/img/structure/B1321936.png)
